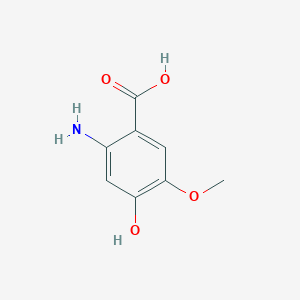

2-Amino-4-hydroxy-5-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives

2-Amino-4-hydroxy-5-methoxybenzoic acid is a member of the extensive family of substituted benzoic acids. Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). preprints.org The chemical and physical properties of benzoic acid derivatives are significantly influenced by the nature and position of the substituents on the benzene ring. researchgate.net

The acidity of a substituted benzoic acid is a key parameter affected by its substituents. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. youtube.com The position of these groups relative to the carboxyl group is also a critical factor in determining their electronic influence.

In solvents, substituted benzoic acids can form different types of self-associates, such as hydrogen-bonded dimers or π-π stacked associates, depending on the solvent's polarity and the nature of the substituents. ucl.ac.uk These interactions are fundamental to understanding the compound's behavior in solution and its crystallization properties.

Historical Trajectories in Chemical Synthesis and Biological Inquiry of Related Compounds

While specific historical data for the synthesis of this compound is not extensively documented, the synthetic routes for related aminohydroxybenzoic acids have been established for many years. These methods often involve multi-step processes starting from more common precursors.

For instance, the synthesis of isomers like 2-hydroxy-5-aminobenzoic acid has been approached through several routes, including:

Aniline synthesis method: This involves diazotization and coupling reactions starting from aniline. google.com

Nitrosalicylic acid reduction: This method starts with salicylic (B10762653) acid, which is nitrated and then reduced to introduce the amino group. google.com

Kolbe-Schmitt reaction: This reaction involves the carboxylation of a phenol (B47542), in this case, p-aminophenol, under high temperature and pressure. google.com

Similarly, the synthesis of 4-amino-3-hydroxybenzoic acid has been described, highlighting the common strategies used to introduce amino and hydroxyl functionalities onto a benzoic acid scaffold. nih.govsigmaaldrich.comsigmaaldrich.com The synthesis of methoxy-substituted aminobenzoic acids, such as 2-amino-5-methoxybenzoic acid, often involves the hydrogenation of a nitrobenzoic acid precursor.

The biological inquiry into aminohydroxybenzoic acids and their derivatives has revealed a wide range of activities. For example, p-hydroxybenzoic acid (PHBA) and its derivatives are known to possess antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net The specific biological effects are highly dependent on the substitution pattern. For example, 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid, has been studied for its interaction with human serum albumin and its anti-proliferative effects on leukemia cells. nih.gov

Contemporary Research Paradigms and Future Scholarly Directions for Aminohydroxy/Methoxybenzoic Acids

Current research on aminohydroxy- and methoxybenzoic acids is largely driven by their potential applications in medicinal chemistry and materials science. These compounds often serve as versatile building blocks for the synthesis of more complex molecules with specific biological targets or material properties.

For example, 2-amino-5-methoxybenzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and pain. chemimpex.com It is also employed in biochemical research to study enzyme activity and metabolic pathways. chemimpex.com Derivatives of aminobenzoic acids are key precursors in the synthesis of folates (Vitamin B9), which are essential for various metabolic processes, including DNA synthesis. mdpi.comwikipedia.org

The development of green and sustainable methods for the production of aminobenzoic acids is a significant area of contemporary research. This includes microbial synthesis routes that use renewable feedstocks like glucose to produce compounds such as p-hydroxybenzoic acid, offering an environmentally friendly alternative to traditional chemical synthesis from petroleum-derived precursors. nih.govnih.gov

Furthermore, research into substituted benzoic acids continues to explore their potential as bioactive agents. For instance, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy. nih.gov The synthesis of novel esters of 4-amino-5-chloro-2-methoxybenzoic acid has led to the discovery of potent agonists and antagonists for serotonin (B10506) receptors, highlighting the therapeutic potential of this class of compounds. acs.org

Future scholarly directions will likely focus on:

The development of more efficient and sustainable synthetic methods, including biocatalytic and microbial production systems. nih.govgoogle.com

The design and synthesis of novel derivatives with enhanced biological activity and selectivity for specific therapeutic targets.

A deeper understanding of the structure-activity relationships of these compounds to guide the rational design of new drugs and functional materials. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVFOUHGGVWJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578706 | |

| Record name | 2-Amino-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63407-32-9 | |

| Record name | 2-Amino-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Hydroxy 5 Methoxybenzoic Acid and Its Analogues

Strategic Pathways for the Core Aromatic Structure Elaboration

The most logical and frequently employed strategy for constructing the 2-Amino-4-hydroxy-5-methoxybenzoic acid framework commences with readily available and naturally derived precursors, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or vanillic acid (4-hydroxy-3-methoxybenzoic acid). This approach is advantageous as it pre-installs the C4-hydroxy and C5-methoxy (numbering based on the final amino benzoic acid product) functionalities onto the aromatic ring.

A primary pathway involves a two-step sequence starting from vanillin:

Nitration: The first key transformation is the electrophilic nitration of the aromatic ring. The powerful activating and ortho-, para-directing effects of the hydroxyl group at C4 and the methoxy (B1213986) group at C3 synergistically direct the incoming nitro group to the C5 position (ortho to the methoxy and meta to the hydroxyl). This reaction is typically carried out using fuming nitric acid in a solvent like glacial acetic acid or acetonitrile. google.com

Oxidation: Following nitration, the aldehyde functional group of the resulting 5-nitrovanillin (B156571) is oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium. This step yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid. If vanillic acid is used as the starting material, this oxidation step is redundant, and the synthesis begins with its direct nitration.

Reduction: The final and crucial step is the reduction of the nitro group to a primary amine. This is a well-established transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.comniscpr.res.in Alternative reducing agents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or other metal-based reductions can also be employed. google.com This step yields the target molecule, this compound.

This strategic sequence is highly effective due to the predictable regiochemical outcomes governed by the existing substituents on the aromatic ring.

Regioselective Functionalization and Functional Group Interconversions

The precise placement of functional groups on the aromatic ring is critical for the synthesis of the target molecule. This is achieved through a combination of starting material selection and the inherent directing effects of the substituents.

Introduction of Amino and Hydroxy Groups

The amino group at the C2 position is typically introduced late in the synthetic sequence via the reduction of a nitro group, as detailed in the strategic pathway above. The regioselectivity of the initial nitration is paramount. The hydroxyl group at C4 and the methoxy group at C5 (final product numbering) are strong activating groups and direct electrophiles to the positions ortho and para to themselves. In the case of vanillin or vanillic acid, the C2 position (ortho to hydroxyl, meta to methoxy and carboxyl) is sterically hindered and electronically less favored for nitration compared to the C6 position (ortho to methoxy, meta to hydroxyl and carboxyl).

The hydroxyl group at C4 is typically present from the start of the synthesis, by using precursors like vanillic acid. Alternative approaches for introducing a hydroxyl group onto a benzoic acid ring exist, such as the Elbs persulfate oxidation of a phenol (B47542), but are less direct for this specific target.

Selective Methoxy Substitution

The methoxy group at the C5 position is also conveniently installed by selecting an appropriate starting material like vanillic acid. Should a synthesis require the introduction of a methoxy group, standard Williamson ether synthesis conditions (e.g., reacting a hydroxyl group with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base) would be employed.

For instance, the synthesis of the related compound 2-hydroxy-4,5-dimethoxybenzoic acid involves the methylation of a dihydroxybenzoic acid precursor. researchgate.net This highlights that selective methylation can be achieved, often by exploiting differences in the acidity of various hydroxyl groups on the ring or through the use of protecting groups.

Catalytic Approaches in the Synthesis of Aminomethoxybenzoic Acids

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues can benefit significantly from such approaches.

Palladium-Catalyzed Transformations

Palladium catalysis is particularly prominent in the synthesis of aminobenzoic acids.

Nitro Group Reduction: As mentioned, the most direct application of palladium catalysis in the synthesis of the target compound is the hydrogenation of the precursor 4-hydroxy-5-methoxy-2-nitrobenzoic acid. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, typically affording high yields of the corresponding amine under mild conditions (e.g., low to moderate hydrogen pressure and temperature). chemicalbook.comniscpr.res.in

Aminocarbonylation and Amidation: In the broader context of synthesizing aminobenzoic acid analogues, palladium-catalyzed aminocarbonylation reactions are powerful tools. These reactions can construct the amide functionality directly. For example, halo-substituted heteroarenes have been successfully aminocarbonylated using a palladium catalyst with chloroform (B151607) as a carbon monoxide source. rsc.org Furthermore, the palladium-catalyzed coupling of arylsilanes with amines under a carbon monoxide atmosphere, enabled by a copper(II) fluoride (B91410) co-catalyst, represents a modern method for amide synthesis. researchwithrutgers.com While not a direct route to the primary amine of the target molecule, these methods are highly relevant for the synthesis of N-substituted derivatives.

C-N Cross-Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming aryl-nitrogen bonds. While typically used to couple an amine with an aryl halide or triflate, it provides a general strategy for accessing a wide range of N-substituted aminobenzoic acid derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Aminobenzoic Acid Derivatives

| Reaction Type | Substrate Example | Catalyst System | Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitro Reduction | 4,5-dimethoxy-2-nitro-benzoic acid | 10% Pd/C | H₂, 50°C, 3.5 bar, H₂O | 2-Amino-4,5-dimethoxybenzoic acid | 83% | chemicalbook.com |

| Nitro Reduction | 2-methoxy-5-nitroaniline | 5% Pd/C | H₂, 413-433 K, DMF | 4-methoxy-1,3-benzenediamine | - | niscpr.res.in |

| Aminocarbonylation | Halo-substituted 7-azaindole | Pd(OAc)₂, Xantphos | CHCl₃, DBU, Amine, 120°C | 7-Azaindole-carboxamide | Up to 89% | rsc.org |

Other Transition Metal-Mediated Syntheses

While palladium is dominant, other transition metals also offer valuable catalytic pathways.

Copper-Catalyzed Amination: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a classical and still relevant method for the synthesis of N-aryl anthranilic acids. These reactions typically involve the coupling of an aryl halide (e.g., a chlorobenzoic or bromobenzoic acid) with an amine in the presence of a copper catalyst (e.g., Cu, Cu₂O, or CuI) and a base. researchgate.netnih.govacs.orgscilit.com This method is particularly useful as it can often be performed without the need to protect the carboxylic acid functionality. High regioselectivity has been demonstrated in the amination of chlorobenzoic acids. nih.govacs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for a variety of transformations, including C-H activation and carbonylation reactions. For instance, rhodium-catalyzed aminocarbonylation of nitro compounds using dimethyl carbonate as a C1 source has been developed for the synthesis of acetamides. rsc.org While less direct for the specific target compound, these emerging methods highlight the expanding toolkit available for synthesizing complex amine derivatives.

Table 2: Examples of Other Transition Metal-Mediated Reactions

| Metal | Reaction Type | Substrate Example | Catalyst System | Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Copper | Amination | 2-Chlorobenzoic acid | Cu / Cu₂O | K₂CO₃, Aniline deriv., 130°C | N-Aryl anthranilic acid | Up to 99% | nih.govacs.org |

| Rhodium | Aminocarbonylation | Nitrobenzene | [Rh(cod)Cl]₂, Ligand | DMC, W(CO)₆, 160°C | N-Phenylacetamide | 82% | rsc.org |

Synthesis of Structural Analogues and Derived Scaffolds

The generation of structural analogues of this compound allows for the systematic exploration of structure-activity relationships. Key modifications include the introduction of halogens, and the alkylation or acylation of the hydroxyl and amino groups.

The introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring can significantly alter the physicochemical and biological properties of the parent molecule.

Chlorination:

The direct chlorination of aminobenzoic acid derivatives can be achieved using various chlorinating agents. For instance, the chlorination of 4-amino-2-hydroxybenzoic acid has been reported. mdpi.com A method for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid starts from p-aminosalicylic acid, which undergoes methylation, chlorination with N-chlorosuccinimide (NCS), and subsequent hydrolysis. google.com In a specific example, 4-amino-2-methoxybenzoic acid methyl ester is reacted with NCS in a 1:1 molar ratio in DMF at 70°C for 3 hours to yield methyl 4-amino-5-chloro-2-methoxybenzoate. google.com

Similarly, the synthesis of 3,5-dichloro-4-methoxy-benzoic acid methyl ester has been achieved, which can then be converted to the corresponding hydrazide. researchgate.net While direct chlorination of this compound is not explicitly detailed in the provided results, these methods for related compounds suggest that electrophilic chlorinating agents like NCS or sulfuryl chloride could be effective, with the regioselectivity being influenced by the directing effects of the amino, hydroxyl, and methoxy groups.

Fluorination:

The synthesis of fluorinated analogues of amino acids is an area of significant interest. researchgate.net General methods for the synthesis of complex fluorine-containing amino acids often involve specialized fluorinating reagents. libretexts.org While a direct method for the fluorination of this compound was not found, the synthesis of 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid has been documented, indicating that modifications at the hydroxyl group are possible. rsc.org The introduction of fluorine onto the aromatic ring would likely require a multi-step synthesis, potentially starting from a pre-fluorinated precursor or employing modern fluorinating agents under carefully controlled conditions.

Table 1: Synthesis of Chlorinated Analogues

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-amino-2-methoxybenzoic acid methyl ester | N-chlorosuccinimide | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5% | google.com |

| 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters | Benzenesulfonyl isocyanate | 3,5-dihalogeno-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester | 66-83% | researchgate.net |

Methylated and Benzyloxy Derivatives

Alkylation of the hydroxyl and amino groups provides another avenue for creating structural diversity.

Methylation:

Benzyloxy Derivatives:

The protection of the hydroxyl group as a benzyl (B1604629) ether is a common strategy in organic synthesis. A commercial supplier lists 2-amino-4-(benzyloxy)-5-methoxybenzoic acid, indicating its accessibility. bohrium.com The synthesis of such derivatives would likely involve the benzylation of the free hydroxyl group of a suitable precursor, for example, using benzyl chloride in the presence of a base. The synthesis of benzyl-protected benzoic acids has been demonstrated in the preparation of N-benzimidazole-derived carboxamides, starting from dihydroxybenzoic acids and benzyl chloride. researchgate.net

Table 2: Synthesis of Methylated and Benzyloxy Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | H₂, Pd/C, THF | 2-Amino-5-methoxybenzoic acid | 98% | google.com |

| Methyl-4,5-dimethoxy-2-nitro-benzoate | KOH, H₂O, then H₂, Pd/C | 2-Amino-4,5-dimethoxybenzoic acid | 83% | chemicalbook.com |

| 2,4-dihydroxybenzoic acid | Benzyl chloride, Base | Benzyl-protected benzoic acid | - | researchgate.net |

Esterification and Amidation Reactions

The carboxylic acid and amino functionalities of this compound are key handles for derivatization through esterification and amidation.

Esterification:

Esterification of aminobenzoic acids is a well-established process. The Fischer esterification of p-aminobenzoic acid using ethanol (B145695) in the presence of a sulfuric acid catalyst is a classic example. researchgate.netlibretexts.org A patent describes a method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols by heating the mixture with phosphorus pentoxide or polyphosphorus acids, achieving yields of up to 73.6%. google.com The synthesis of methyl esters of p-aminobenzoic acid derivatives has been tested with various reagents, including thionyl chloride in methanol (B129727), sulfuric acid in methanol, and dimethyl sulfate in acetone, with the latter proving to be highly efficient. researchgate.net These methods are likely applicable to this compound, with the choice of catalyst and conditions depending on the desired ester and the need to avoid side reactions with the other functional groups.

Amidation:

Amide bond formation is a fundamental reaction in organic chemistry. Amides can be synthesized through the direct condensation of carboxylic acids and amines, often mediated by coupling agents or catalysts. researchgate.net Titanium tetrachloride (TiCl₄) has been used to mediate the one-pot condensation of carboxylic acids and amines. nih.gov Boric acid has also been employed as a catalyst for the amidation of aromatic amines with benzoic acids. researchgate.net Furthermore, biocatalytic methods using enzymes like lipases or ATP-dependent amide bond-forming enzymes offer a greener alternative for amidation reactions. rsc.org These diverse methods provide a toolbox for the synthesis of a wide range of amide derivatives from this compound.

Table 3: Esterification and Amidation Reactions

| Reaction | Substrate Example | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Esterification | 2-hydroxy-4-amino-benzoic acid | Phenol, P₂O₅/Polyphosphoric acid | Phenyl ester | google.com |

| Esterification | p-aminobenzoic acid | Ethanol, H₂SO₄ | Ethyl ester | researchgate.netlibretexts.org |

| Amidation | Benzoic acid | Aniline, TiCl₄, Pyridine | Amide | nih.gov |

| Amidation | Aromatic amines, Benzoic acids | Boric acid | Amide | researchgate.net |

Process Optimization and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scalability. For the synthesis of related aminobenzoic acids, several factors are crucial.

In the synthesis of 3-amino-4-hydroxybenzoic acids, the nitration of p-halobenzoic acids is a key step. Process parameters such as reaction temperature (preferably between -10°C and 50°C) and reaction time (ideally 9 to 36 hours) are optimized to maximize yield and purity while minimizing over-nitration and decarboxylation. google.com The recovery of the product often involves precipitation by adding water, followed by filtration.

A Chinese patent for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid emphasizes a simple and reasonable process design with mild reaction conditions, making it suitable for industrial operation with low raw material and equipment costs, and resulting in high yield and product quality. google.com These examples underscore the importance of reaction engineering, solvent selection, catalyst efficiency, and downstream processing in developing a scalable and economically viable synthesis for this compound.

Green Chemistry Principles in the Synthesis of Aminomethoxybenzoic Acid Compounds

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the production of aminobenzoic acids, several green approaches have been explored.

Biosynthesis offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based precursors and harsh reaction conditions. mdpi.com The synthesis of aminobenzoic acids and their derivatives can be achieved via the shikimate pathway in microorganisms, starting from renewable resources like glucose. mdpi.com

Another green approach involves the use of environmentally benign solvents and catalysts. A one-pot synthesis of 3-aminobenzoic acid has been developed using a carbonaceous bio-based material as a catalyst in subcritical water, avoiding the need for added metals and hydrogen gas. mdpi.com The reaction proceeds through the reduction of a nitro group and oxidation of a formyl group, with the yield being optimized by adjusting temperature and reactant concentrations. mdpi.com

Biocatalytic methods for amide bond formation represent another facet of green chemistry. The use of enzymes can proceed under mild, aqueous conditions, reducing the need for organic solvents and harsh reagents. rsc.org The development of microwave-assisted synthesis and the use of nanoparticles as catalysts are also contributing to more environmentally friendly synthetic procedures for a variety of heterocyclic compounds, which can be conceptually applied to the synthesis of aminobenzoic acid derivatives. semanticscholar.org

Derivative Chemistry, Prodrug Development, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Derivatives of 2-Amino-4-hydroxy-5-methoxybenzoic Acid

The rational design of derivatives of aminomethoxybenzoic acid scaffolds is a strategic process aimed at optimizing a molecule's interaction with a biological target. This often involves the synthesis of analogs where functional groups are altered, added, or removed to enhance efficacy or confer new properties.

A key synthetic approach for related scaffolds involves the selective demethylation of more substituted precursors. For instance, a method for preparing the related compound 2-hydroxy-4,5-dimethoxybenzoic acid starts with 2,4,5-trimethoxybenzoic acid. google.com In this process, the starting material is treated with a straight chain or cyclic amine in a polar aprotic solvent, which selectively removes the methyl group at the 2-position to yield the desired hydroxylated product. google.com Another example of rational synthesis in this compound family is the multi-step synthesis of the kinase inhibitor Bosutinib, which begins with the related starting material 3-methoxy-4-hydroxybenzoic acid. mdpi.com The process involves esterification, alkylation, nitration, reduction, cyclization, and a series of amination reactions to build the final complex molecule, demonstrating how a simple benzoic acid derivative can serve as a foundational block for a targeted therapeutic agent. mdpi.com

Influence of Structural Modifications on Biological Efficacy

The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. frontiersin.org Structure-activity relationship (SAR) studies on similar phenolic acids have demonstrated that the number and location of hydroxyl and methoxy (B1213986) groups are critical determinants of activity. frontiersin.orgresearchgate.net

In a study investigating the inhibition of α-synuclein fibrillation, a key pathological event in Parkinson's disease, various benzoic acid derivatives were tested. The results established a clear SAR, where the anti-fibrillogenic activity was directly related to the number of hydroxyl groups. frontiersin.org Compounds with more hydroxyl moieties exhibited stronger inhibitory effects. frontiersin.org Conversely, when these crucial hydroxyl groups were replaced with methoxy or fluoro groups, the inhibitory activity was completely lost, highlighting the essential role of the hydroxyl functionality for this specific biological action. frontiersin.org

| Compound Modification | Key Structural Feature | Observed Impact on Biological Efficacy (α-synuclein inhibition) | Reference |

|---|---|---|---|

| Gallic Acid (3,4,5-trihydroxybenzoic acid) | Three hydroxyl groups | Strong inhibition of fibril formation and toxicity. frontiersin.org | frontiersin.org |

| 3,4,5-trimethoxybenzoic acid | Hydroxyls replaced by methoxy groups | No inhibitory activity observed. frontiersin.org | frontiersin.org |

| 3,4,5-trifluorobenzoic acid | Hydroxyls replaced by fluoro groups | No inhibitory activity observed. frontiersin.org | frontiersin.org |

| Hydroxybenzoic acids | Varying number and position of hydroxyl groups | Efficacy is dependent on the number and position of hydroxyl moieties. frontiersin.org | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminomethoxybenzoic Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov For scaffolds like aminomethoxybenzoic acid, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. nih.govmdpi.com These methods can guide the rational design of more potent derivatives by predicting their activity before synthesis, saving time and resources. mdpi.com

A typical 3D-QSAR model is built using a set of compounds with known activities. nih.gov The model evaluates the steric and electrostatic fields of the molecules, correlating these properties with their biological potency. nih.gov The statistical validity of the resulting model is assessed using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov For example, a CoMFA model for a set of kinase inhibitors yielded a Q² of 0.765 and an R² of 0.980, indicating a highly predictive and robust model. nih.gov Such models can reveal that both steric and electrostatic fields contribute significantly to the biological activity of the compounds. nih.gov

| QSAR Parameter | Description | Significance in Model | Reference |

|---|---|---|---|

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined by systematically leaving out data points during model construction. | A value > 0.5 is considered predictive. Indicates how well the model predicts the activity of new compounds. nih.gov | nih.gov |

| R² (Non-cross-validated R²) | A measure of the correlation between the predicted and observed activities for the training set of compounds. | A value > 0.7 suggests a good fit of the model to the data. nih.gov | nih.gov |

| Steric Field Contribution | Represents the effect of molecular shape and bulk on activity. | Indicates regions where bulky substituents may increase or decrease biological activity. nih.gov | nih.gov |

| Electrostatic Field Contribution | Represents the effect of the charge distribution on activity. | Highlights regions where positive or negative potentials are favorable for activity. nih.gov | nih.gov |

Design and Evaluation of Prodrug Strategies to Enhance Pharmacokinetic Profiles

Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active agent. benthamscience.com This strategy is frequently employed to overcome undesirable properties such as low water solubility, poor permeability, or rapid metabolism. benthamscience.comnih.gov For a molecule like this compound, which contains carboxylic acid, amine, and hydroxyl groups, several prodrug approaches are feasible.

One successful strategy involves the attachment of amino acids. mdpi.com Amino acid prodrugs can improve solubility and target specific amino acid transporters, such as PEPT1, to enhance absorption. mdpi.comnih.gov For example, attaching L-valine to a parent drug has been shown to significantly increase water solubility and bioavailability. nih.gov Another common approach is the introduction of a phosphate (B84403) group, which can dramatically improve solubility in water, although this may not always translate to better oral absorption. nih.gov The design of a successful prodrug requires a careful balance; it must be stable enough to reach its target but be efficiently cleaved by enzymes like esterases or peptidases to release the active parent drug. nih.govacs.org

Exploration of Advanced Conjugates (e.g., Azo Dyes)

The chemical structure of this compound, specifically the presence of a primary aromatic amine (-NH2) group, makes it a suitable candidate for the synthesis of advanced conjugates, such as azo dyes. The synthesis of an azo dye typically involves a two-step process: diazotization and azo coupling. First, the aromatic amine is treated with a source of nitrous acid (usually generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine.

While this chemical transformation is theoretically plausible for the this compound scaffold, specific research detailing the synthesis and application of its azo dye conjugates is not prominent in available literature. Such conjugates could potentially be explored for applications in materials science or as chromogenic reagents.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. The specific 3D arrangement of a molecule's functional groups is critical for its interaction with biological targets like enzymes or receptors. nih.gov For this compound, the spatial relationship between the carboxylic acid, hydroxyl, amino, and methoxy groups dictates its binding mode and, consequently, its biological activity.

Computational methods, such as molecular dynamics (MD) simulations, are used to explore the conformational landscape of a molecule and its binding stability with a target protein. nih.gov Insights from these simulations, combined with 3D-QSAR data, can provide a detailed understanding of the structure-activity relationship. nih.gov This knowledge allows medicinal chemists to design new derivatives with optimized conformations that fit more precisely into a target's binding site, potentially leading to enhanced potency and selectivity. mdpi.com

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Vibrational Spectroscopy for Molecular Structure Analysis (FTIR, FT-Raman)

Vibrational spectroscopy provides a fingerprint of the molecule, offering insights into its functional groups and the nature of chemical bonds. Due to the absence of comprehensive published experimental and theoretical vibrational spectra for 2-Amino-4-hydroxy-5-methoxybenzoic acid in the scientific literature, a detailed band assignment and analysis of intermolecular interactions based on this technique cannot be provided at this time. Such an analysis would typically involve the following subsections.

A complete analysis would involve the recording of FTIR and FT-Raman spectra and their comparison with theoretical spectra calculated using methods like Density Functional Theory (DFT). The vibrational modes would be assigned to specific functional groups, such as the O-H, N-H, C=O, C-O, and C-H vibrations of the amino, carboxyl, hydroxyl, and methoxy (B1213986) groups, as well as the aromatic ring vibrations.

The vibrational spectra are highly sensitive to intermolecular forces. An analysis of the shifts in the vibrational frequencies of the O-H, N-H, and C=O groups would reveal the extent and nature of intermolecular and intramolecular hydrogen bonding within the crystal lattice of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental ¹H NMR data for this compound has been reported in dimethyl sulfoxide-d₆ (DMSO-d₆). The observed chemical shifts are as follows: a singlet at 3.71 ppm corresponding to the three protons of the methoxy group (-OCH₃), a singlet at 6.18 ppm, and another singlet at 6.89 ppm, which are assigned to the aromatic protons.

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| -OCH₃ | 3.71 (s, 3H) | DMSO-d₆ |

| Aromatic H | 6.18 (s, 1H) | DMSO-d₆ |

Data sourced from patent literature.

To complement experimental data, theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This computational approach helps in the precise assignment of NMR signals. Furthermore, by employing Self-Consistent Reaction Field (SCRF) models, it is possible to simulate the effect of different solvents on the chemical shifts, providing a deeper understanding of solute-solvent interactions. However, specific GIAO and SCRF studies for this compound are not currently available in scientific publications.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. An analysis of the UV-Vis spectrum of this compound would reveal absorption bands corresponding to π → π* and n → π* transitions, characteristic of the aromatic ring and its substituents. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) would be instrumental in assigning these electronic transitions and understanding the molecular orbitals involved. At present, detailed experimental and TD-DFT studies on the electronic spectra of this specific compound are not found in the available literature.

Mass Spectrometry Applications in Structural Characterization (LCMS, MALDI-MS)

Mass spectrometry techniques are pivotal for the structural elucidation and molecular weight confirmation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate the compound from a mixture and subsequently determine its mass-to-charge ratio (m/z). For this compound, which has a molecular weight of 183.16 g/mol , LC-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 184.17. cymitquimica.comnih.gov Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, characteristic pieces.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique particularly useful for analyzing molecules. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the gentle ionization of the analyte. mdpi.com Notably, a derivative, 2-hydroxy-5-methoxybenzoic acid, is a component of a "super-DHB" matrix, a mixture with 2,5-dihydroxybenzoic acid (DHB), which is widely used for the analysis of various compounds, including lipids. mdpi.comsigmaaldrich.com This suggests that compounds with this substitution pattern are well-suited for MALDI analysis. The technique is highly sensitive and minimizes in-source fragmentation, typically showing the molecular ion peak clearly. mdpi.com

| Technique | Expected Ion | Expected m/z | Notes |

|---|---|---|---|

| LC-MS (Positive ESI) | [M+H]⁺ | 184.17 | Confirms the molecular weight of the parent compound. |

| MALDI-ToF MS | [M+H]⁺ | 184.17 | Provides high-resolution mass data with minimal fragmentation. nih.gov |

| MS/MS Fragmentation | [M+H - H₂O]⁺ | 166.16 | Loss of a water molecule from the carboxylic acid group. |

| MS/MS Fragmentation | [M+H - COOH₂]⁺ | 138.15 | Loss of the carboxylic acid group (formic acid). |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. indexcopernicus.com By employing functionals like B3LYP and basis sets such as 6-311G(d,p), researchers can model various aspects of this compound with a high degree of accuracy relative to the computational cost. researchgate.netresearchgate.net These calculations provide a theoretical framework for understanding its geometry, reactivity, and spectroscopic properties.

Geometric Optimization and Ground State Conformations

Geometric optimization is a computational process to find the lowest energy structure of a molecule, known as its ground state conformation. researchgate.net For this compound, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. indexcopernicus.com The optimization process considers the spatial arrangement of the amino, hydroxyl, methoxy, and carboxylic acid groups on the benzene (B151609) ring to minimize steric hindrance and maximize electronic stability. The planarity of the benzene ring and the orientation of its substituents are critical parameters defined in this process. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-COOH | ~1.48 Å |

| Bond Length | C-NH₂ | ~1.39 Å |

| Bond Length | C-OH | ~1.36 Å |

| Bond Length | C-OCH₃ | ~1.37 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Dihedral Angle | O=C-O-H | ~0° or 180° (planar) |

HOMO-LUMO Orbital Analysis and Electronic Properties

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the electron-donating amino, hydroxyl, and methoxy substituents. Conversely, the LUMO is likely concentrated on the electron-withdrawing carboxylic acid group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov This analysis is essential for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Energy of the outermost electrons; electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 | Energy of the first available empty orbital; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). indexcopernicus.com For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid, hydroxyl, and amino groups, indicating their acidic or electrophilic character.

This map provides a clear visual guide to the molecule's reactive sites.

Nonlinear Optical (NLO) Properties

Molecules that possess both strong electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net The structure of this compound, with its electron-donating amino and hydroxyl groups and electron-accepting carboxyl group attached to a benzene ring, makes it a candidate for NLO applications. scihorizon.com DFT calculations are used to compute the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. researchgate.net A large β value indicates a strong potential for applications in technologies like frequency conversion and optical switching. scihorizon.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. wikipedia.org It examines charge delocalization by quantifying the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu In this compound, significant NBO interactions would include:

Delocalization of the lone pair electrons from the nitrogen (LP(N)) and oxygen (LP(O)) atoms into the antibonding π* orbitals of the benzene ring.

Hyperconjugative interactions between the ring's π orbitals and the antibonding σ* and π* orbitals of the carboxylic acid substituent.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of -NH₂ | π* (C-C) of Ring | High | Resonance/Delocalization |

| LP (O) of -OH | π* (C-C) of Ring | High | Resonance/Delocalization |

| LP (O) of -OCH₃ | π* (C-C) of Ring | Moderate | Resonance/Delocalization |

| π (C-C) of Ring | π* (C=O) of -COOH | Moderate | Intramolecular Charge Transfer |

Topological Studies (ELF, LOL, ALIE, RDG)

Topological analysis of the electron density provides profound insights into the chemical bonding and non-covalent interactions within a molecule. For this compound, several methods can be employed.

Electron Localization Function (ELF): ELF analysis is used to visualize regions of high electron localization, which are indicative of covalent bonds, lone pairs, and atomic cores. ijasret.com In a theoretical study of this compound, the ELF map would be expected to show high ELF values (approaching 1.0) in the regions of the C-C, C-O, C-N, O-H, and N-H bonds, signifying strong covalent character. researchgate.net Regions corresponding to the lone pairs on the oxygen and nitrogen atoms would also exhibit significant electron localization. The color scale, typically from blue (low localization) to red (high localization), would highlight these features vividly. ijasret.com

Localized Orbital Locator (LOL): Similar to ELF, LOL provides a pictorial representation of regions with a high probability of finding electron pairs. researchgate.net The LOL maps for this compound would complement the ELF findings, with high LOL values (typically in red) indicating covalent bonds and lone pairs, while blue regions would signify areas of electron depletion. ijasret.com

Average Local Ionization Energy (ALIE): The ALIE surface indicates the regions of a molecule that are most susceptible to electrophilic attack. Lower ALIE values correspond to areas where electrons are more easily removed. For this compound, the ALIE map would likely highlight the aromatic ring, particularly positions activated by the amino and hydroxyl groups, as well as the oxygen atoms of the carboxyl and methoxy groups, as regions of lower ionization energy.

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net An RDG analysis of a dimer or aggregate of this compound would reveal spikes in the RDG vs. sign(λ₂)ρ plot. These spikes, when mapped onto the molecular structure, would visualize the presence of intermolecular hydrogen bonds (e.g., between the carboxyl groups or between the carboxyl group and the amino/hydroxyl groups of adjacent molecules) and weaker van der Waals interactions stabilizing the crystal lattice. The color of the RDG isosurface indicates the strength of the interaction, with blue signifying strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals forces, and red denoting repulsive interactions. researchgate.net

| Topological Method | Information Provided for this compound | Expected High-Value Regions |

| ELF | Covalent bonding character and lone pair localization | C-C, C-O, C-N, O-H, N-H bonds; O, N lone pairs |

| LOL | Localization of electron pairs | Covalent bonds, lone pairs |

| ALIE | Susceptibility to electrophilic attack (lower values) | Aromatic ring, O and N atoms |

| RDG | Non-covalent interactions | Intermolecular hydrogen bonds, van der Waals contacts |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor. researchgate.net

Binding Affinity Predictions and Ligand-Target Complex Formation

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. The simulation calculates a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. dergipark.org.trnih.gov A lower binding affinity score generally indicates a more stable and favorable interaction. nih.gov

For a hypothetical interaction with a protein, the docking results would identify key intermolecular interactions, such as:

Hydrogen bonds: The carboxyl, hydroxyl, and amino groups of the ligand are all potential hydrogen bond donors and acceptors. These could interact with polar amino acid residues in the receptor's active site.

Hydrophobic interactions: The benzene ring of the molecule could form hydrophobic interactions with nonpolar residues.

Electrostatic interactions: The charged carboxylate group (at physiological pH) could form salt bridges with positively charged residues like lysine (B10760008) or arginine.

A hypothetical docking result is summarized in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Example Kinase | -8.5 | Asp145, Lys72 | Hydrogen Bond, Salt Bridge |

| Phe80 | Pi-Pi Stacking | ||

| Val56 | Hydrophobic |

Conformational Behavior in Biological Milieu

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation than static docking. nih.govnih.gov An MD simulation of this compound complexed with a receptor would reveal:

Stability of the binding pose: The simulation would show whether the initial binding orientation predicted by docking is stable over a period of nanoseconds. researchgate.net

Conformational flexibility: MD simulations illustrate the flexibility of both the ligand and the protein's active site, showing how they adapt to each other. nih.gov

Role of water molecules: Explicit solvent MD simulations can reveal the crucial role of water molecules in mediating ligand-protein interactions. nih.gov

Analysis of the MD trajectory would involve calculating metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the complex. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijasret.com A successful crystallographic analysis of this compound would provide:

Atomic coordinates: The exact position of each atom in the unit cell.

Bond lengths, bond angles, and torsion angles: Precise geometric parameters of the molecule.

Crystal packing: The arrangement of molecules in the crystal lattice, revealing the network of intermolecular interactions, such as hydrogen bonds and stacking, that hold the crystal together.

Although a specific crystal structure for this compound is not publicly available, a hypothetical table of crystallographic data is presented below to illustrate the type of information obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 645.2 |

| Z | 4 |

| R-factor | 0.045 |

Potential Energy Surface Mapping and Tautomerism Studies

Potential Energy Surface (PES) mapping is a computational method used to explore the energy of a molecule as a function of its geometry. nih.gov This is particularly useful for studying conformational changes and reaction pathways, including tautomerism. researchgate.net

This compound has the potential to exist in different tautomeric forms. For instance, keto-enol tautomerism can occur. nih.govresearchgate.net The phenolic hydroxyl group could potentially tautomerize to a keto form in the ring, or the carboxylic acid group could exist in different protonation states depending on the environment.

A PES scan would be performed by systematically varying specific dihedral angles or bond lengths and calculating the energy at each point. The resulting surface would show:

Global and local energy minima: These correspond to the most stable and metastable conformations or tautomers of the molecule.

Transition states: These are the energy barriers that must be overcome for the molecule to convert from one form to another. researchgate.net

By mapping the PES, the relative stabilities of the different possible tautomers of this compound could be determined, and the energy barriers for their interconversion could be calculated. This would provide a fundamental understanding of the molecule's intrinsic chemical properties and reactivity.

| Tautomer/Conformer | Relative Energy (kcal/mol) (Hypothetical) | Energy Barrier for Interconversion (kcal/mol) (Hypothetical) |

| Phenol (B47542) Form (stable) | 0.0 | - |

| Keto Tautomer 1 | +15.2 | 25.8 |

| Rotamer of COOH | +2.1 | 5.3 |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating 2-Amino-4-hydroxy-5-methoxybenzoic acid from impurities, starting materials, or other components within a complex mixture. The choice between liquid or gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of non-volatile, polar compounds like this compound. HPLC methods are routinely developed to assess the purity and determine the concentration of benzoic acid derivatives. researchgate.netcolab.ws A typical approach involves reverse-phase chromatography, where the compound is separated on a non-polar stationary phase, such as a C18 column.

The development of a robust HPLC method requires careful optimization of several parameters, including the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and column temperature. nih.govlongdom.org Detection is commonly performed using a UV-Vis detector set at the compound's maximum absorbance wavelength. nih.gov Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, and robust. longdom.org For instance, validation of HPLC methods for similar hydroxybenzoic acids has demonstrated excellent linearity (r² > 0.999), accuracy (recoveries between 94.6% and 107.2%), and high precision (%RSD < 2.0%). researchgate.netlongdom.org The limits of detection (LOD) and quantification (LOQ) for related compounds have been reported in the micrograms per milliliter (µg/mL) range, highlighting the sensitivity of the technique. researchgate.netlongdom.org

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 150 x 3.0 mm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Phosphoric Acid) nih.govlongdom.org |

| Flow Rate | 0.35 - 1.0 mL/min nih.govlongdom.org |

| Detection | UV-Vis at a specific wavelength (e.g., 230 nm) longdom.org |

| Column Temperature | 25-40 °C nih.govlongdom.org |

| LOD/LOQ | Typically in the range of 0.1-2.5 µg/mL for related analytes researchgate.netlongdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, free amino acids like this compound are polar, non-volatile, and thermally labile, making them unsuitable for direct GC-MS analysis. nih.gov Therefore, a critical derivatization step is required to convert the analyte into a volatile and thermally stable derivative. nih.govnih.gov

This process typically involves a two-step reaction. First, the carboxylic acid group is esterified, for example, by reacting with 2 M HCl in methanol (B129727) to form a methyl ester. nih.gov Second, the amino and hydroxyl groups are acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov The resulting derivative is sufficiently volatile and stable for GC analysis, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification. nih.gov This derivatization and subsequent GC-MS analysis is a well-established workflow for the comprehensive profiling of amino acids in various samples. nih.govnih.gov

Table 2: General Derivatization Protocol for GC-MS Analysis of Amino Acids

| Step | Procedure | Purpose |

| 1. Esterification | Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) at elevated temperature (e.g., 80°C). nih.gov | Converts the polar carboxylic acid group into a less polar, more volatile ester. |

| 2. Acylation | Reaction with an acylating agent (e.g., PFPA) in a suitable solvent at elevated temperature (e.g., 65°C). nih.govnih.gov | Caps the active hydrogens of the amino and hydroxyl groups, increasing volatility and thermal stability. |

| 3. Extraction | The final derivative is extracted into a water-immiscible, GC-compatible organic solvent like toluene. nih.gov | Isolates the derivative from the reaction mixture and prepares it for injection into the GC-MS. |

Spectrophotometric and Spectroscopic Methods for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of this compound in solutions where it is the primary absorbing species. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), which for benzoic acid derivatives, is typically in the UV range. nist.govresearchgate.net The presence of the amino, hydroxyl, and methoxy (B1213986) functional groups on the benzene (B151609) ring influences the electronic transitions and thus the specific λmax value. researchgate.net For quantitative work, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations.

Development of Bioanalytical Assays for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue requires the development of highly selective and sensitive bioanalytical assays. These assays are crucial for studying the compound's behavior in biological systems. An HPLC-based method, often coupled with mass spectrometry (LC-MS), is the preferred approach.

The development process is rigorous and involves several key stages. nih.gov First, an efficient sample preparation technique must be established to extract the analyte from the biological matrix and remove interfering substances like proteins and salts. Following extraction, a chromatographic method is optimized for high resolution and speed. Finally, the method is thoroughly validated to prove its reliability. Validation includes testing for linearity, accuracy, precision (both intra-day and inter-day), selectivity, and stability in the biological matrix. nih.gov For example, a validated HPLC method for another hair dye component in biological samples demonstrated high accuracy (93.1–110.2%) and good precision (1.1–8.1% CV), confirming its suitability for quantitative analysis in a biological context. nih.gov

Role as a Reference Standard in Quality Control and Research

This compound serves as a critical reference standard in both quality control (QC) laboratories and research settings. sigmaaldrich.comclearsynth.com A reference standard is a highly purified and well-characterized substance used as a measurement benchmark. In QC, it is used to confirm the identity and purity of the compound in raw materials and finished products. This is achieved by comparing the analytical signals (e.g., HPLC retention time, spectral data) of the test sample to that of the reference standard. thermofisher.com

In research and method development, the reference standard is indispensable for creating accurate calibration curves for quantitative analysis. researchgate.net The availability of this compound from chemical suppliers, often with a specified purity of 97% or higher, ensures that analytical methods can be accurately calibrated and validated, leading to reliable and reproducible results. sigmaaldrich.com

Emerging Research Applications and Interdisciplinary Perspectives

Integration into Advanced Materials Science (e.g., Polymer Formulations)

Currently, there are no specific research findings detailing the integration of 2-Amino-4-hydroxy-5-methoxybenzoic acid into advanced materials or polymer formulations. However, the inherent chemical structure of the molecule, possessing both an amine (NH2) and a carboxylic acid (COOH) group, makes it a viable candidate as a monomer for polycondensation reactions.

Aromatic polyamides and polybenzoxazoles are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. Research on related isomers, such as 3-amino-4-hydroxybenzoic acid, has demonstrated their utility in synthesizing bio-based polybenzoxazoles with high thermal resistance. This suggests a potential, yet unexplored, avenue for this compound to be used as a functional monomer. Its specific substitution pattern could influence polymer solubility, processability, and final material properties, representing a key area for future materials science research.

Explorations in the Cosmetic Industry for Specific Bioactive Properties

There is a lack of specific studies investigating the use or bioactive properties of this compound within the cosmetic industry. Nevertheless, many benzoic acid derivatives are widely explored for cosmetic applications, particularly as skin-lightening agents that function by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov

Compounds such as hydroquinone, kojic acid, and various derivatives of para-aminobenzoic acid (PABA) are known for their effects on skin pigmentation. nih.govmdpi.com The phenolic nature (due to the hydroxyl group) of this compound suggests it could possess antioxidant properties, which are beneficial for protecting the skin from oxidative stress. Its potential as a tyrosinase inhibitor or for other skin-related benefits is undetermined and warrants investigation.

Biomarker Discovery and Validation Utilizing Related Compounds

No scientific literature currently identifies this compound as a biomarker for any disease. The field of metabolomics seeks to identify such markers to aid in diagnostics and understanding disease pathways. nih.gov

Studies on related compounds offer a glimpse into how such molecules are processed in biological systems. For instance, research on the metabolism of 4-amino-3-hydroxybenzoic acid by bacterial species has detailed its degradation pathway. nih.gov Understanding the metabolic fate of this compound in human systems would be a necessary first step to determine if its presence or concentration could be correlated with specific physiological or pathological states. This remains a significant and unanswered question.

Cross-Disciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology provides a framework for understanding how a molecule's structure dictates its biological function. For this compound, such cross-disciplinary research is currently absent from the literature.

Future studies could investigate the interaction of this compound with biological targets. For example, research into aminobenzoic acid derivatives has explored their ability to interfere with the catalytic center of the ribosome, a fundamental biological machine. Investigating whether the unique electronic and steric properties of this compound allow it to interact with specific enzymes or receptors could unveil novel biological activities and therapeutic potential.

Future Research Trajectories and Unanswered Questions in Aminomethoxybenzoic Acid Chemistry

The field of aminomethoxybenzoic acid chemistry, particularly concerning the this compound isomer, is largely undeveloped. The primary unanswered questions revolve around how the specific arrangement of its functional groups influences its properties and potential applications.

Future research trajectories should include:

Fundamental Characterization: Detailed studies on its synthesis, purification, and physicochemical properties.

Polymer Chemistry: Exploration of its potential as a monomer to create novel polymers and evaluation of the resulting materials' properties.

Bioactivity Screening: Systematic evaluation of its biological effects, including antimicrobial, antioxidant, and enzyme-inhibiting capacities (e.g., against tyrosinase).

Metabolic Profiling: Investigating its metabolic pathway in various organisms to understand its biological fate and potential toxicological profile.

Computational Modeling: Using in silico methods to predict its interactions with biological targets and guide experimental research.

Addressing these fundamental questions is essential to unlock any potential that this compound may hold in medicine, materials science, and other interdisciplinary fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.